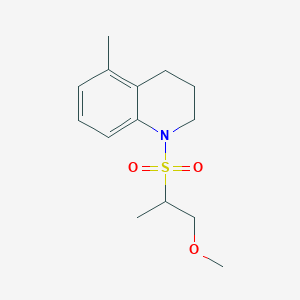![molecular formula C10H19NO2S B7360448 N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide](/img/structure/B7360448.png)
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide, also known as CP-465,022, is a chemical compound that has been studied for its potential use in the treatment of anxiety and depression. This compound belongs to the class of sulfonamide compounds and has been shown to have a unique mechanism of action that sets it apart from other drugs in its class.
Wirkmechanismus
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide acts as a positive allosteric modulator of the GABA-A receptor, which is a type of receptor that is involved in the regulation of anxiety and depression. By binding to this receptor, N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide enhances the activity of GABA, which is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide has been shown to have a number of biochemical and physiological effects that are relevant to its potential use as an anxiolytic and antidepressant drug. Studies have shown that this compound can reduce anxiety-like behavior in animal models, and can also enhance the effects of other drugs used to treat anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide for use in lab experiments is its unique mechanism of action, which sets it apart from other drugs in its class. This makes it a valuable tool for studying the role of the GABA-A receptor in anxiety and depression. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide. One area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Another area of interest is the investigation of the long-term effects of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide on anxiety and depression, as well as its potential use in combination with other drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide involves a multi-step process that begins with the reaction of 1-methylcyclopropylmagnesium bromide with N-methylcyclopropane carboxylic acid. The resulting product is then treated with a sulfonamide reagent to form the final compound. The synthesis of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide has been the subject of extensive scientific research due to its potential use as an anxiolytic and antidepressant drug. Studies have shown that this compound has a unique mechanism of action that involves the modulation of the GABA-A receptor, which is a key target for drugs used to treat anxiety and depression.
Eigenschaften
IUPAC Name |
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-8(10(2)6-7-10)11(3)14(12,13)9-4-5-9/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKFPSDVIWZTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)N(C)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)-methylamino]-1-pyridin-3-ylethanol](/img/structure/B7360365.png)
![2-cyclohex-2-en-1-yl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]acetamide](/img/structure/B7360366.png)
![4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7360367.png)

![4-methoxy-3-methyl-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7360389.png)
![N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine](/img/structure/B7360409.png)
![Potassium;1-[2-oxo-2-(pyrimidin-2-ylamino)ethyl]cycloheptane-1-carboxylate](/img/structure/B7360416.png)
![Potassium;2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7360420.png)
![1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride](/img/structure/B7360422.png)
![4-ethyl-3-[(2S,4S)-1-(1H-indazol-6-ylmethyl)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B7360423.png)
![6-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B7360428.png)
![N-ethyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7360437.png)

![[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol](/img/structure/B7360463.png)